2-Bromo-1-ethyl-4-nitrobenzene
Overview
Description
2-Bromo-1-ethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. This compound is typically a yellow to orange crystalline solid and is soluble in organic solvents such as ether and ethanol .
Scientific Research Applications
2-Bromo-1-ethyl-4-nitrobenzene is used in various scientific research applications:
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-ethyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring . The compound can bond to a nucleophile to give a substitution or addition product .
Pharmacokinetics
The compound’s molecular weight is 230059 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in the environment .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1-ethyl-4-nitrobenzene is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene generally involves multiple steps of organic reactions. One common method includes the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by bromination to introduce the bromine atom at the 2-position . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine with a catalyst such as iron or aluminum bromide for bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine with iron or aluminum bromide as a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products
Amines: Reduction of the nitro group forms 2-bromo-1-ethyl-4-aminobenzene.
Substituted Benzene Derivatives: Various substituted derivatives can be formed through EAS and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the ethyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure with a fluorine atom instead of an ethyl group.
Uniqueness
2-Bromo-1-ethyl-4-nitrobenzene is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these substituents allows for specific interactions in chemical and biological systems that are not possible with simpler analogs .
Properties
IUPAC Name |
2-bromo-1-ethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVKCJZMXUFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625060 | |
Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52121-34-3 | |
Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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